5-bromo-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
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Overview
Description
(Z)-5-bromo-2-hydroxy-N’-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a bromine atom, a hydroxy group, and an indolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-bromo-2-hydroxy-N’-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzohydrazide with 1-isopropyl-2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-bromo-2-hydroxy-N’-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-bromo-2-hydroxy-N’-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (Z)-5-bromo-2-hydroxy-N’-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and versatility make it a valuable tool for industrial chemists.
Mechanism of Action
The mechanism of action of (Z)-5-bromo-2-hydroxy-N’-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets. The compound’s hydroxy and imine groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-bromo-N’-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
- (Z)-2-((1-isopropyl-2-oxoindolin-3-ylidene)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Uniqueness
(Z)-5-bromo-2-hydroxy-N’-(1-isopropyl-2-oxoindolin-3-ylidene)benzohydrazide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-(2-hydroxy-1-propan-2-ylindol-3-yl)iminobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-10(2)22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-9-11(19)7-8-15(13)23/h3-10,23,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDPJNWJQGOPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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